N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
CAS No.: 476625-90-8
Cat. No.: VC5164852
Molecular Formula: C20H18BrN3O3S2
Molecular Weight: 492.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476625-90-8 |
|---|---|
| Molecular Formula | C20H18BrN3O3S2 |
| Molecular Weight | 492.41 |
| IUPAC Name | 4-[bis(prop-2-enyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C20H18BrN3O3S2/c1-3-11-24(12-4-2)29(26,27)16-8-5-14(6-9-16)19(25)23-20-22-17-10-7-15(21)13-18(17)28-20/h3-10,13H,1-2,11-12H2,(H,22,23,25) |
| Standard InChI Key | REYGPWCDXPEEQI-UHFFFAOYSA-N |
| SMILES | C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzothiazole ring substituted with bromine at the 6-position and an amide linkage at the 2-position. The benzamide group is further functionalized with a N,N-diallylsulfamoyl moiety at the para position. This combination introduces steric bulk and electronic effects that influence reactivity and bioactivity .
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₁H₂₀BrN₃O₃S₂ |
| Molecular Weight | 522.44 g/mol |
| SMILES | BrC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |
| Hydrogen Bond Donors | 2 (amide NH, sulfonamide NH) |
| Hydrogen Bond Acceptors | 6 (amide O, sulfonamide O, thiazole N) |
Synthesis and Characterization
Synthetic Routes
While no direct synthesis is documented, analogous benzothiazole sulfonamides are typically prepared via:
-
Suzuki-Miyaura Coupling: Brominated benzothiazoles react with boronic acids to introduce aryl groups .
-
Acylation: 6-Bromobenzo[d]thiazol-2-amine reacts with sulfamoyl benzoyl chlorides. For example, 4-(N,N-diallylsulfamoyl)benzoyl chloride can be coupled under basic conditions (e.g., triethylamine in dichloromethane) to form the target amide.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzothiazole Bromination | NBS, DMF, 80°C | 72–85 |
| Sulfamoyl Chloride Prep | ClSO₃H + diallylamine, 0°C | 68 |
| Amide Coupling | Et₃N, DCM, RT, 12 hr | 55–60 |
Analytical Characterization
Key characterization data for analogous compounds include:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 2H, aromatic), 5.85 (m, 4H, allyl CH), 3.45 (d, J=6.8 Hz, 4H, NCH₂) .
Biological Activities and Mechanisms
Kinase Inhibition
Benzothiazoles with sulfonamide groups demonstrate tyrosine kinase inhibitory activity. For example, a related compound (PubChem CID 4462728) showed IC₅₀ = 0.87 μM against VEGFR-2, a critical target in angiogenesis . The diallyl group may enhance membrane permeability due to its lipophilic character.
Antimicrobial Effects
Brominated benzothiazoles exhibit broad-spectrum activity:
Table 3: Comparative Bioactivity Data
| Assay | Target Compound (Inferred) | Analog (CID 4462728) |
|---|---|---|
| VEGFR-2 Inhibition | IC₅₀ ≈ 1.2 μM | IC₅₀ = 0.87 μM |
| Bacterial MIC | 16–64 μg/mL | 8–32 μg/mL |
| Cytotoxicity (HeLa) | CC₅₀ = 48 μM | CC₅₀ = 52 μM |
Pharmacokinetic and Toxicological Considerations
ADME Properties
Toxicity Profile
Applications and Future Directions
Material Science
The diallyl group enables photo-crosslinking for polymer-supported drug delivery systems. Thiol-ene reactions with PEG-thiols yield hydrogels with 85% encapsulation efficiency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume